2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester
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Overview
Description
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is a complex organic compound with the molecular formula C34H32N2O6. It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes both benzyloxycarbonyl and fluorenylmethoxycarbonyl protecting groups, making it a valuable intermediate in peptide synthesis and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester typically involves multiple steps. The process begins with the protection of amino groups using benzyloxycarbonyl and fluorenylmethoxycarbonyl groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride and fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the protection and coupling reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through analytical methods such as NMR, HPLC, and mass spectrometry
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups can be removed under acidic or basic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl and fluorenylmethoxycarbonyl groups
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) for fluorenylmethoxycarbonyl group removal and hydrogenation for benzyloxycarbonyl group removal.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is widely used in scientific research, including:
Peptide Synthesis: As an intermediate in the synthesis of peptides and proteins.
Drug Development: In the development of new pharmaceuticals and therapeutic agents.
Bioconjugation: For the modification of biomolecules and the development of bioconjugates.
Material Science: In the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of 2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester involves:
Protection of Amino Groups: The benzyloxycarbonyl and fluorenylmethoxycarbonyl groups protect the amino groups during synthesis, preventing unwanted side reactions.
Selective Deprotection: The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds and other linkages
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-phenylalanine methyl ester
- N-Fluorenylmethoxycarbonyl-L-lysine methyl ester
- N-Benzyloxycarbonyl-L-tryptophan methyl ester
Uniqueness
2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex peptide synthesis and other applications where precise control over reaction conditions is required .
Properties
IUPAC Name |
methyl 5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-2-(phenylmethoxycarbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O6/c1-40-32(37)29-20-23(17-18-31(29)36-34(39)41-21-24-10-3-2-4-11-24)12-9-19-35-33(38)42-22-30-27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h2-8,10-11,13-18,20,30H,9,12,19,21-22H2,1H3,(H,35,38)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIISNVNMNYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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